
5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloromethyl group and a cyclopentyl group attached to the imidazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylamine with glyoxal in the presence of ammonium acetate to form the imidazole ring. The chloromethyl group is then introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The final product is purified through crystallization and recrystallization techniques to obtain the hydrochloride salt in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thioethers.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Reduction Products: Reduction typically yields the corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The imidazole ring can interact with metal ions and enzymes, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclopentyl-1H-imidazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
5-(Bromomethyl)-1-cyclopentyl-1H-imidazole: Similar structure but with a bromomethyl group, leading to different reactivity in substitution reactions.
5-(Hydroxymethyl)-1-cyclopentyl-1H-imidazole:
Uniqueness
5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride is unique due to the presence of both the chloromethyl and cyclopentyl groups, which confer specific reactivity and biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications .
Eigenschaften
Molekularformel |
C9H14Cl2N2 |
|---|---|
Molekulargewicht |
221.12 g/mol |
IUPAC-Name |
5-(chloromethyl)-1-cyclopentylimidazole;hydrochloride |
InChI |
InChI=1S/C9H13ClN2.ClH/c10-5-9-6-11-7-12(9)8-3-1-2-4-8;/h6-8H,1-5H2;1H |
InChI-Schlüssel |
GNVKNAFHWUDSOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C=NC=C2CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


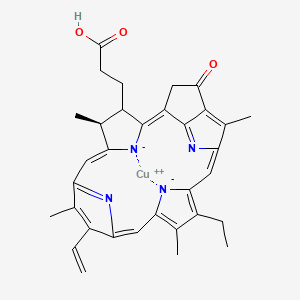

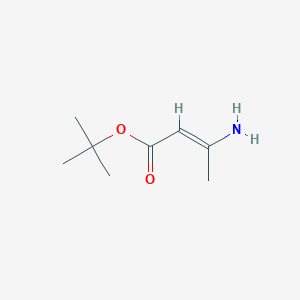
![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxyiminoethanethioamide](/img/structure/B12340185.png)
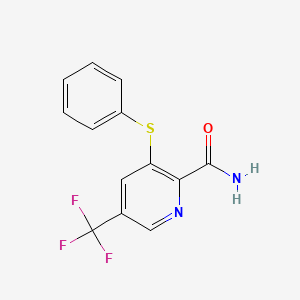
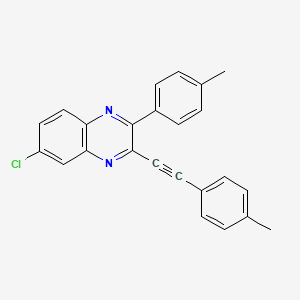

![3a,4,5,6,7,8-hexahydro-2H-pyrazolo[3,4-d]azepin-3-one](/img/structure/B12340210.png)
![N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate](/img/structure/B12340215.png)
![tert-butyl N-[2-[(E)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate](/img/structure/B12340217.png)
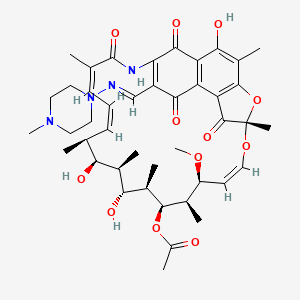

![3-chloro-N-hydroxy-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboximidamide](/img/structure/B12340233.png)
![(Z)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B12340251.png)
